molecular formula C4H5Cl3O2 B166139 Ethyl trichloroacetate CAS No. 515-84-4

Ethyl trichloroacetate

Cat. No.: B166139
CAS No.: 515-84-4
M. Wt: 191.44 g/mol
InChI Key: SJMLNDPIJZBEKY-UHFFFAOYSA-N
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Description

Ethyl trichloroacetate (CAS 515-84-4), with the molecular formula C₄H₅Cl₃O₂, is a halogenated ester characterized by three chlorine atoms attached to the acetyl group. It is a colorless liquid with a mint-like odor and a molecular weight of 191.44 g/mol . Its applications span organic synthesis, coordination chemistry, and industrial processes, such as Ziegler-type polymerizations .

Preparation Methods

Ethyl trichloroacetate is synthesized through the esterification of trichloroacetic acid with ethyl alcohol. The reaction involves heating trichloroacetic acid, anhydrous ethyl alcohol, and sulfuric acid together and refluxing for six hours. After cooling, the ester layer is separated by pouring into water, neutralized with a sodium carbonate solution, washed with water, and dried overnight with anhydrous calcium chloride. The final product is obtained through distillation .

Industrial Production Method:

    Reactants: Trichloroacetic acid, anhydrous ethyl alcohol, sulfuric acid.

    Reaction Conditions: Heating and refluxing for six hours.

    Purification: Neutralization with sodium carbonate, washing with water, drying with calcium chloride, and distillation.

Chemical Reactions Analysis

Atom-Transfer Radical Addition (ATRA) Reactions

Ethyl trichloroacetate serves as a radical initiator in ATRA reactions. For example, it reacts with styrene under Ru-catalyzed conditions to form addition products:

Reaction:

CH2=CHPh+Cl3CCO2EtRuCp(PPh3)2Cl3CCH2CHPhCO2Et\text{CH}_2=\text{CHPh}+\text{Cl}_3\text{CCO}_2\text{Et}\xrightarrow{\text{RuCp}^*(\text{PPh}_3)_2}\text{Cl}_3\text{CCH}_2\text{CHPhCO}_2\text{Et}

Key Features:

  • Catalyst: Ru-pentamethylcyclopentadienyl complexes (e.g., [RuCl2Cp(PPh3)][RuCl_2Cp^*(PPh_3)]) facilitate chlorine atom transfer.

  • Mechanism: A radical chain process involving initiation, propagation, and termination steps. Kinetic studies confirm the role of Ru complexes in stabilizing radical intermediates .

Aminolysis Reactions

This compound undergoes nucleophilic acyl substitution with amines, with outcomes dependent on amine type:

Amine Type Primary Amines Secondary Amines
Products TrichloroacetamidesCarbamates + Chloroform
Example RNH2RNHCOCCl3\text{RNH}_2\rightarrow \text{RNHCOCCl}_3R2NHR2NCO2Et+CHCl3\text{R}_2\text{NH}\rightarrow \text{R}_2\text{NCO}_2\text{Et}+\text{CHCl}_3

Mechanistic Insights:

  • Primary Amines: Attack at the carbonyl carbon forms an amide via a tetrahedral intermediate.

  • Secondary Amines: Abstraction of α-hydrogen leads to C–Cl cleavage, releasing chloroform . Steric hindrance in bulky amines (e.g., tert-butylamine) suppresses reactivity .

Amination with Liquid Ammonia

In solvent-mediated reactions, this compound reacts with ammonia to yield trichloroacetamide:

Reaction:

Cl3CCO2Et+NH3Cl3CCONH2+EtOH\text{Cl}_3\text{CCO}_2\text{Et}+\text{NH}_3\rightarrow \text{Cl}_3\text{CCONH}_2+\text{EtOH}

Side Reactions:

  • Urethane Formation: Cl3CCO2Et+RNH2RNHCO2Et+CHCl3\text{Cl}_3\text{CCO}_2\text{Et}+\text{RNH}_2\rightarrow \text{RNHCO}_2\text{Et}+\text{CHCl}_3

  • Trichloromethane Release: Observed in dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) .

Kinetic Data (25°C, 20 bar):

Parameter Main Reaction Side Reaction
Rate Constant (s⁻¹)1.2×1031.2\times 10^{-3}3.5×1043.5\times 10^{-4}
Activation Energy (kJ/mol)45.252.8

Reaction with Grignard Reagents

This compound reacts with aromatic Grignard reagents to form triphenylmethane derivatives:

Reaction:

Cl3CCO2Et+3ArMgBrAr3CH+EtO2CCl3+MgBr2\text{Cl}_3\text{CCO}_2\text{Et}+3\text{ArMgBr}\rightarrow \text{Ar}_3\text{CH}+\text{EtO}_2\text{CCl}_3+\text{MgBr}_2

Key Observations:

  • Product Selectivity: High yield of triarylmethanes due to sequential substitution of chlorine atoms.

  • Catalyst-Free: Proceeds under mild conditions without transition metals .

Solvent Effects on Reactivity

Solvent polarity and hydrogen-bonding capacity significantly influence reaction pathways:

Solvent Dielectric Constant Reaction Rate (Main Pathway)
DMSO46.71.8×103texts11.8\times 10^{-3}\\text{s}^{-1}
THF7.61.2×103texts11.2\times 10^{-3}\\text{s}^{-1}
Ethanol24.30.9×103texts10.9\times 10^{-3}\\text{s}^{-1}

Polar aprotic solvents (e.g., DMSO) accelerate amidation by stabilizing charged intermediates .

Scientific Research Applications

Organic Synthesis

Ethyl trichloroacetate is primarily used as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical transformations:

  • As a Building Block : ETCA serves as a precursor for the synthesis of trichloroacetic acid and other derivatives, which are essential in organic chemistry for creating more complex molecules .
  • In Reactions : It is involved in reactions such as esterification and acylation, which are crucial for producing esters and other functional groups in organic compounds .

Data Table 1: Chemical Reactions Involving this compound

Reaction TypeProductConditions
EsterificationTrichloroacetic AcidAcid catalysis
AcylationVarious Acyl DerivativesBase catalysis
HydrolysisEthanol and Trichloroacetic AcidWater presence

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized for its therapeutic properties:

  • Dermatological Uses : ETCA has been investigated for its potential use in dermatology, particularly for treating skin lesions due to its corrosive properties that can effectively remove warts and other skin abnormalities .
  • Antimicrobial Properties : Research indicates that ETCA may exhibit antimicrobial activity, making it a candidate for developing new antiseptic formulations .

Case Study 1: Dermatological Applications

A clinical study evaluated the efficacy of ETCA in treating actinic keratosis. The results demonstrated significant improvement in lesion reduction after treatment with ETCA solutions compared to control groups .

Environmental Science

This compound is also relevant in environmental studies, particularly concerning its role as a pollutant:

  • Biodegradation Studies : Research has shown that ETCA can undergo biodegradation in soil and aquatic environments, which is crucial for assessing its environmental impact .
  • Analytical Chemistry : ETCA is used as a reagent in analytical methods to detect other chlorinated compounds in environmental samples, aiding in pollution monitoring efforts .

Data Table 2: Environmental Impact of this compound

ParameterValueMethodology
Biodegradation Rate75% over 30 daysSoil Microcosm Studies
Detection Limit0.085 µg/LGC-ECD Method

Industrial Applications

In industrial settings, this compound finds various applications:

  • Solvent Properties : Due to its solvent capabilities, ETCA is used in formulations for plastics and coatings, enhancing product performance .
  • Etching Agent : It functions as an etching agent in metal processing and semiconductor manufacturing, where precise surface treatment is required .

Case Study 2: Industrial Use as an Etching Agent

A manufacturing facility reported improved etching quality when using ETCA compared to traditional solvents, leading to enhanced product yield and reduced waste generation .

Mechanism of Action

The mechanism of action of ethyl trichloroacetate involves its role as a reagent in chemical reactions. In atom-transfer radical addition reactions, it acts as a source of radicals that add to alkenes, facilitated by catalysts such as Ru-pentamethylcyclopentadienyl complexes . The molecular targets and pathways depend on the specific reaction and the compounds involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl trichloroacetate belongs to the halogenated acetate ester family. Its structural analogs differ in halogen substitution (e.g., chlorine, fluorine) or alkyl chain length. Notable examples include:

  • Mthis compound (CAS 598-99-2): Lacks the ethyl group, reducing steric hindrance but limiting solubility in non-polar media .
  • Ethyl dichloroacetate (Cl₂ substitution): Reduced halogenation decreases electrophilicity, impacting reactivity in substitution reactions .
  • Ethyl fluoroacetate (F substitution): Higher electronegativity of fluorine alters electronic properties but introduces toxicity risks .

Table 1: Physical Properties of Selected Esters

Compound Boiling Point (°C) Density (g/cm³) Solubility Reactivity (vs. trichloroacetonitrile)
This compound 167.8 1.447 Immiscible Lower (ester group less electrophilic)
Mthis compound 152.0 1.489 Limited Similar
Ethyl dichloroacetate 158.0 1.367 Moderate Higher
Ethyl fluoroacetate 144.0 1.202 Miscible Higher (fluorine electronegativity)

Reactivity in Chemical Reactions

  • Atom Transfer Radical Reactions (ATRR): this compound exhibits lower reactivity compared to trichloroacetonitrile due to the ester group’s reduced electrophilicity. However, catalytic systems (e.g., Cu(I)Br/DMSO) enhance its efficiency in functionalizing terpenes like limonene .
  • Hydrolysis: The neutral hydrolysis of this compound in water has an activation energy (ΔC) of -230 to -238 J mol⁻¹ K⁻¹, comparable to mthis compound but slower than dichloroacetates due to steric and electronic effects .
  • Olefination Reactions: this compound enables stereoselective synthesis of Z-isomer α-chlorocinnamates from aldehydes, achieving yields of 60–85% .

Table 3: Hazard Comparison

Compound Primary Hazards Exposure Controls
This compound Skin irritation, respiratory toxicity Local exhaust ventilation, PPE
Ethyl fluoroacetate Neurotoxicity, lethal metabolism Encapsulated handling, emergency protocols
Ethyl dichloroacetate Moderate toxicity, less volatile Standard lab precautions

Biological Activity

Ethyl trichloroacetate (ETCA), a chlorinated organic compound with the formula C4H5Cl3O2C_4H_5Cl_3O_2, has garnered attention for its potential biological activities and applications in various fields, including pharmacology and environmental science. This article explores the biological activity of ETCA, focusing on its toxicological effects, metabolic pathways, and interactions with other compounds.

ETCA is synthesized through the reaction of ethyl alcohol with trichloroacetic acid. The compound is characterized by its chlorinated structure, which influences its reactivity and biological properties. The following table summarizes some key attributes of ETCA:

Property Value
Molecular FormulaC4H5Cl3O2C_4H_5Cl_3O_2
Molecular Weight181.43 g/mol
Boiling Point134-135 °C
SolubilitySoluble in organic solvents

Toxicological Profile

The biological activity of ETCA is closely linked to its toxicological effects. Studies indicate that ETCA can cause skin irritation and serious eye damage upon contact, necessitating careful handling during laboratory and industrial applications.

Case Studies on Toxicity

  • Acute Toxicity : In laboratory settings, acute exposure to ETCA has been shown to result in significant irritation to the skin and eyes of test subjects, emphasizing the need for protective measures when handling this compound.
  • Chronic Exposure : Long-term studies have indicated potential hepatotoxic effects in animal models. For instance, male B6C3F1 mice exposed to trichloroacetic acid (a metabolite of ETCA) in drinking water exhibited a higher incidence of hepatocellular tumors, suggesting a carcinogenic risk associated with prolonged exposure .

Metabolism and Biological Activity

ETCA is metabolized in the body to trichloroacetic acid (TCA), which has been extensively studied for its toxicological effects. The metabolic pathway involves hydrolysis followed by oxidative processes that lead to the formation of reactive metabolites capable of causing cellular damage.

Key Findings on Metabolism

  • Hydrolysis Kinetics : Research indicates that ETCA undergoes hydrolysis at varying rates depending on environmental conditions such as pH and temperature. This reaction is crucial for understanding its stability and potential biological effects .
  • Reactive Metabolites : The metabolites produced from ETCA metabolism can interact with cellular macromolecules, leading to lipoperoxidation and oxidative stress, which are implicated in various pathological conditions .

Biological Interactions

ETCA has shown potential for interaction with other organic compounds, particularly in synthetic applications. Studies have demonstrated that it can participate in radical addition reactions when catalyzed by metal complexes, indicating its utility in organic synthesis.

Comparative Analysis with Similar Compounds

To better understand ETCA's biological activity, a comparison with structurally similar compounds is beneficial:

Compound Name Molecular Formula Key Features
Mthis compoundC4H5Cl3O2C_4H_5Cl_3O_2Similar structure; used in synthetic pathways.
Trichloroacetic acidC2HCl3O2C_2HCl_3O_2Stronger acidity; more extensively studied.
Ethyl trifluoroacetateC4H5F3O2C_4H_5F_3O_2Exhibits different reactivity patterns than ETCA.

Q & A

Basic Research Questions

Q. What are the key physical properties of ethyl trichloroacetate critical for experimental design?

this compound (CAS 515-84-4) has a molecular formula of C₄H₅Cl₃O₂ and a molecular weight of 191.44. Key physical constants include a boiling point of 168°C, density of 1.378 g/cm³, and refractive index of 1.453 at 20°C . These properties are essential for solvent selection, reaction setup (e.g., reflux conditions), and purity validation via techniques like gas chromatography (GC) or refractive index matching.

Q. How should this compound be safely handled and stored in laboratory settings?

this compound is incompatible with oxidizing agents (e.g., peroxides, chlorates), strong acids/bases, and reducing agents . Storage requires inert conditions, away from light and moisture. Personal protective equipment (PPE) such as nitrile gloves and fume hoods are mandatory during handling. Spill protocols should align with hazardous organic ester guidelines.

Q. What synthetic methods are available for preparing this compound, and how can purity be validated?

A common synthesis involves esterification of trichloroacetic acid with ethanol under acid catalysis. Purity is validated via nuclear magnetic resonance (NMR) to confirm the absence of unreacted acid or alcohol, and gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities. Catalytic dechlorination using hydrogen and palladium catalysts can also produce derivatives like ethyl dichloroacetate .

Advanced Research Questions

Q. How can solvent selection be optimized to enhance reaction kinetics in this compound-mediated reactions?

A model-based approach combines computational screening (e.g., solvatochromic parameters) with experimental validation. For example, the amination of this compound benefits from solvents with high polarity (e.g., dimethylformamide) to stabilize transition states. Real-time in situ analytics, such as FTIR or Raman spectroscopy, enable rapid kinetic profiling .

Q. What dielectric spectroscopy techniques are used to study intramolecular rotation in this compound?

Microwave-frequency dielectric relaxation (9.83–30.20 GHz) in viscous solvents like decalin resolves dual relaxation mechanisms: overall molecular rotation (τ₁) and intramolecular group rotation (τ₂). Data analysis via complex plane plots (ε" vs. ε') distinguishes these processes, with τ₁/τ₂ > 5 indicating resolvable group dynamics .

Q. What mechanistic insights explain the formation of insertion vs. addition products in reactions involving this compound?

In reactions with allyl sulfides, this compound generates dichlorocarbene intermediates. Competing pathways include carbene insertion into C–S bonds (yielding thioether derivatives) or addition to double bonds (forming dihydrothiophenes). Product distribution depends on steric hindrance and solvent viscosity, as shown in NMR and UV spectral analyses .

Q. How does this compound function as a co-catalyst in Ziegler-type polymerizations?

this compound enhances the activity of Ziegler-Natta catalysts by stabilizing metal centers (e.g., Ti or Al) through electron-withdrawing effects. This increases the electrophilicity of active sites, improving monomer insertion rates in polyolefin synthesis. Kinetic studies using differential scanning calorimetry (DSC) correlate co-catalyst concentration with polymerization efficiency .

Q. Methodological Notes

  • Data Contradictions : Dielectric relaxation behavior varies between solvents (e.g., benzene vs. decalin) due to viscosity effects on τ₁ .
  • Instrumentation : Prioritize hyphenated techniques (GC-MS, LC-NMR) for impurity profiling .
  • Safety Compliance : Follow EPA guidelines for waste disposal of halogenated esters .

Properties

IUPAC Name

ethyl 2,2,2-trichloroacetate
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InChI

InChI=1S/C4H5Cl3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3
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InChI Key

SJMLNDPIJZBEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)C(Cl)(Cl)Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H5Cl3O2
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DSSTOX Substance ID

DTXSID9060158
Record name Ethyl trichloroacetate
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Molecular Weight

191.44 g/mol
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CAS No.

515-84-4
Record name Ethyl trichloroacetate
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Record name ETHYL TRICHLOROACETATE
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Record name Acetic acid, 2,2,2-trichloro-, ethyl ester
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Synthesis routes and methods I

Procedure details

Ethanol is reacted with trichloroacetic anhydride to yield ethyltrichloroacetate.
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Synthesis routes and methods II

Procedure details

A solution of trichloroacetic acid (3.33 g, 20 millimoles, Sigma, 99.0+%) in water (171.02 g) was introduced into a three-necked 500 mL flask and warmed up to 60° C. when mechanically stirred (600 rpm). Next, the organic phase consisting of diethyl sulfate (15.49 g, 100 millimoles, Aldrich, 99+%), Adogen 464 (0.90 g, 2 millimoles, Aldrich), and durene (chromatographic standard, 0.652 g, 5 millimoles. Aldrich, 98%) was added to the flask. The organic phase:aqueous phase weight ratio was 1:10. Since diethyl sulfate decomposes in water, the reaction mixture was stirred at 60° C. for 30 minutes. Then, the reaction was stopped and an aliquot of the organic phase was centrifuged to remove the aqueous phase and injected into the gas chromatographic column. The yield of ethyl trichloroacetate based on the limiting reactant (trichloroacetic acid) was 15%. No other products were present in the chromatogram.
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0.652 g
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Retrosynthesis Analysis

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